

# Introduction: A Versatile Diaryl Ether Building Block

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## Compound of Interest

Compound Name: 4-(4-Bromophenoxy)benzaldehyde

Cat. No.: B1278569

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**4-(4-Bromophenoxy)benzaldehyde** is a diaryl ether derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a reactive aldehyde group and a versatile bromine atom, makes it a highly valuable intermediate in synthetic chemistry.<sup>[1]</sup> The diaryl ether linkage provides a stable yet flexible scaffold, while the terminal functional groups offer orthogonal handles for a wide array of chemical transformations. This guide provides an in-depth exploration of its synthesis, characterization, applications, and safe handling, tailored for professionals in chemical research and drug development. The stability and compatibility of this compound with various reaction conditions make it an ideal candidate for researchers exploring novel synthetic pathways.<sup>[1]</sup>

## Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research. **4-(4-Bromophenoxy)benzaldehyde** is a white solid at room temperature, and its key identifiers and properties are summarized below.<sup>[1]</sup>

## Chemical Identity

Identifier	Value
CAS Number	69240-56-8[1][2][3]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrO <sub>2</sub> [1][2]
Molecular Weight	277.11 g/mol [2]
IUPAC Name	4-(4-bromophenoxy)benzaldehyde[2]
Synonyms	4-(4-Bromo-phenoxy)-benzaldehyde[2]
InChI Key	WMDDJOBNAOVSLP-UHFFFAOYSA-N[2]
SMILES	<chem>C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br</chem> [2]

## Physical Properties

Property	Value	Source
Appearance	White powder or crystals	[1][3]
Melting Point	67-75 °C	[1]
Purity	≥ 96-97% (GC, HPLC)	[1][3]
Solubility	Soluble in common organic solvents like chloroform, ethanol.	[4]

## Chemical Structure

The structure of **4-(4-Bromophenoxy)benzaldehyde** is defined by two phenyl rings connected by an ether linkage, with a bromine atom on one ring and a formyl (aldehyde) group on the other, both in the para position.

Figure 1: Chemical Structure of **4-(4-Bromophenoxy)benzaldehyde**

## Synthesis and Purification

The construction of the diaryl ether bond is the cornerstone of synthesizing **4-(4-Bromophenoxy)benzaldehyde**. The most established and reliable method for this

transformation is the copper-catalyzed Ullmann condensation.[5]

## Synthetic Pathway: The Ullmann Condensation

The Ullmann condensation, first described by Fritz Ullmann in 1905, involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base to form a diaryl ether.

[5] For the synthesis of **4-(4-Bromophenoxy)benzaldehyde**, this involves the reaction between 4-hydroxybenzaldehyde and an activated bromo-aryl species, typically 1,4-dibromobenzene or 4-bromophenol. The reaction is significantly influenced by the electronic nature of the substrates; electron-withdrawing groups on the aryl bromide and electron-donating groups on the phenol generally lead to higher yields.[6]

Figure 2: Ullmann Condensation for Synthesis

## Field-Proven Experimental Protocol: Synthesis

This protocol is based on established principles of Ullmann-type O-arylation reactions.[6][7]

The choice of a non-polar solvent like xylene and an inexpensive base like potassium carbonate makes this procedure robust and scalable.

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), potassium carbonate ( $K_2CO_3$ , 2.0 eq.), and copper(I) iodide ( $CuI$ , 0.1 eq.).
- **Solvent Addition:** Add anhydrous o-xylene to the flask to achieve a reactant concentration of approximately 0.5 M.
- **Inert Atmosphere:** Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial for preventing the oxidation of the copper(I) catalyst.
- **Reaction:** Heat the reaction mixture to reflux (approx. 140 °C) with vigorous stirring.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
- **Workup:**

- Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the inorganic base and copper catalyst.
- Wash the Celite pad with ethyl acetate.
- Combine the organic filtrates and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure using a rotary evaporator.

## Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude solid product, leveraging the difference in solubility between the desired compound and impurities at different temperatures.<sup>[8]</sup>

- **Solvent Selection:** Choose a suitable solvent system. A mixture of ethanol and water is often effective.
- **Dissolution:** Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the product, creating a saturated solution.<sup>[8]</sup>
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
- **Crystallization:** Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.<sup>[8]</sup>
- **Maximizing Yield:** To maximize the yield, place the flask in an ice bath for 30 minutes once it has reached room temperature.<sup>[8]</sup>
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.<sup>[8]</sup>

- Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

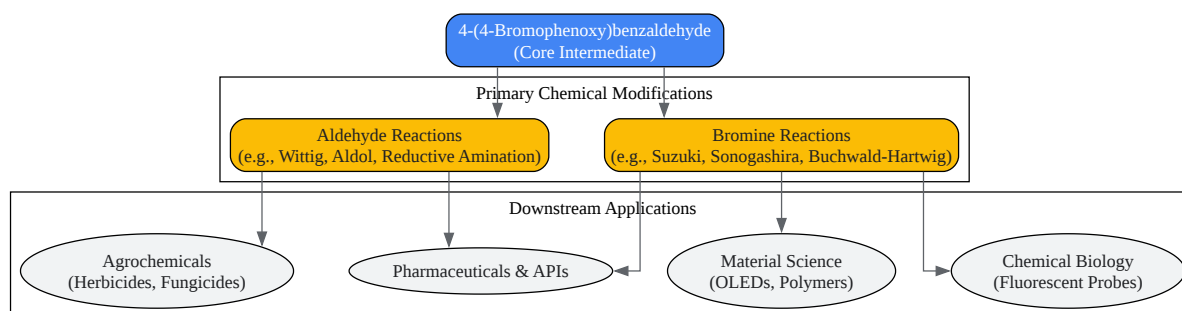
## Analytical Characterization

Confirming the identity and purity of the synthesized **4-(4-Bromophenoxy)benzaldehyde** is a critical step. A combination of spectroscopic methods provides a comprehensive characterization of the molecule's structure.

Technique	Expected Characteristics
<sup>1</sup> H NMR	Aldehydic Proton (CHO): A singlet peak far downfield, typically $\delta$ 9.9-10.0 ppm.[9] Aromatic Protons: A series of doublets or multiplets in the aromatic region ( $\delta$ 7.0-8.0 ppm), corresponding to the protons on the two distinct phenyl rings.[9][10]
<sup>13</sup> C NMR	Carbonyl Carbon (C=O): A signal around $\delta$ 190-193 ppm.[10] Aromatic Carbons: Multiple signals in the $\delta$ 115-165 ppm range, including the carbon attached to bromine (C-Br) and the carbons of the ether linkage (C-O-C).[11]
FT-IR (cm <sup>-1</sup> )	C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm <sup>-1</sup> . [10] C-O-C Stretch (Aryl Ether): A characteristic band around 1220-1250 cm <sup>-1</sup> . [10] C-H Stretch (Aldehyde): Two weak bands around 2730 and 2830 cm <sup>-1</sup> . [10] C-Br Stretch: A band in the fingerprint region, typically 500-600 cm <sup>-1</sup> .
Mass Spec (MS)	Molecular Ion (M <sup>+</sup> ): A characteristic pair of peaks at m/z 276 and 278, corresponding to the presence of the bromine isotopes ( <sup>79</sup> Br and <sup>81</sup> Br) in an approximate 1:1 ratio.[12]

## Applications in Research and Drug Development

**4-(4-Bromophenoxy)benzaldehyde** is not an end product but a strategic intermediate. Its bifunctional nature allows for sequential or parallel modifications, making it a valuable scaffold in several high-value applications.[1]



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Figure 3: Application Workflow from Core Intermediate

- **Synthesis of Pharmaceuticals:** The compound serves as a crucial starting material for building more complex molecules with potential therapeutic activity. The diaryl ether motif is present in numerous biologically active compounds, and the aldehyde and bromo groups can be elaborated into a variety of pharmacophores.[1]
- **Agrochemicals:** It is used in the development of new pesticides and herbicides. The structural framework can be modified to target specific biological pathways in pests or weeds.[1]
- **Material Science:** The molecule is a precursor for advanced materials, including polymers with specific thermal or mechanical properties and components for organic light-emitting diodes (OLEDs), where it can influence efficiency and color purity.[1]

- Chemical Biology: The structure can be modified to create fluorescent probes for biological imaging or tool compounds to study enzyme activity, aiding in drug discovery and development.<sup>[1]</sup>

## Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).<sup>[2]</sup><sup>[13]</sup><sup>[14]</sup>

### Hazard Identification

Hazard	Classification	GHS Pictogram
Eye Damage	Causes serious eye damage (H318)	Danger
Skin Sensitization	May cause an allergic skin reaction (H317)	Warning
Skin Irritation	Causes skin irritation (H315)	Warning

GHS data aggregated from multiple sources.<sup>[2]</sup><sup>[13]</sup><sup>[14]</sup>

## Recommended Safety Protocols

Category	Protocol
Engineering Controls	Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[15]
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the powder.
Handling	Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid creating dust.[13] Keep away from heat and sources of ignition.[15]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is 0-8°C.[1]
First Aid (Eyes)	Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][16]
First Aid (Skin)	Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[14][16]
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

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